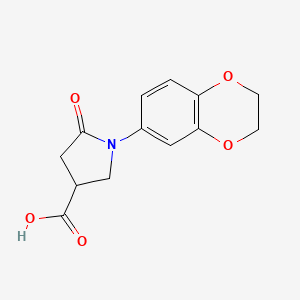

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid

Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS 260555-42-8) is a heterocyclic organic compound with the molecular formula C₁₃H₁₃NO₅ and a molecular weight of 263.25 g/mol . Structurally, it features a 2,3-dihydro-1,4-benzodioxin moiety linked to a 5-oxopyrrolidine-3-carboxylic acid scaffold.

Key physicochemical properties include a predicted density of 1.449 g/cm³, boiling point of 603.7°C, and pKa of 4.44, suggesting moderate acidity . It is stored at room temperature and classified as an irritant (Hazard Statement H302) . The compound is available in high purity (≥97%) and serves as an intermediate in drug discovery, particularly in synthesizing kinase inhibitors or G protein-coupled receptor (GPCR) modulators .

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c15-12-5-8(13(16)17)7-14(12)9-1-2-10-11(6-9)19-4-3-18-10/h1-2,6,8H,3-5,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAZIQJWTHGDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372433 | |

| Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260555-42-8 | |

| Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for therapeutic applications based on recent research findings.

Chemical Formula: CHNO

Molecular Weight: 263.25 g/mol

IUPAC Name: this compound

Appearance: Powder

PubChem CID: 2741832

Synthesis

The synthesis of this compound involves the reaction of various precursors under controlled conditions. The process typically includes the formation of the benzodioxin moiety followed by the introduction of the pyrrolidine and carboxylic acid functionalities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study utilizing A549 human lung adenocarcinoma cells demonstrated that derivatives of 5-oxopyrrolidine compounds exhibited significant cytotoxicity. Specifically, the compound reduced cell viability to approximately 66% at a concentration of 100 µM when compared to cisplatin, a standard chemotherapeutic agent .

Table 1: Anticancer Activity Comparison

Antimicrobial Activity

The antimicrobial properties of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine derivatives were evaluated against various multidrug-resistant pathogens. Results indicated a structure-dependent activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The compounds exhibited notable efficacy in inhibiting bacterial growth in vitro .

Table 2: Antimicrobial Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Klebsiella pneumoniae | 16 µg/mL |

Enzyme Inhibition

In addition to anticancer and antimicrobial activities, compounds derived from this class have shown potential in inhibiting enzymes relevant to various diseases. For example, studies on derivatives containing benzodioxane moieties demonstrated inhibitory effects on α-glucosidase and acetylcholinesterase enzymes, suggesting their utility in treating conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s disease (AD) .

Case Studies

A notable case involved the evaluation of a series of synthesized compounds based on the core structure of 1-(2,3-dihydro-1,4-benzodioxin). These compounds were tested for their anticancer activity using the MTT assay on A549 cells and showed varying degrees of cytotoxicity depending on structural modifications. The most potent derivatives were those with free amino groups which enhanced their activity against both cancerous and non-cancerous cells .

Scientific Research Applications

Pharmacological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid has been studied for its potential pharmacological effects. Notably:

- Antioxidant Properties : Research indicates that compounds with similar structures can scavenge free radicals, suggesting that this compound may also exhibit antioxidant activity. For example, studies on related compounds have shown significant radical scavenging capabilities against hydroxyl and superoxide radicals .

- Neuroprotective Effects : Some derivatives of benzodioxin compounds have shown promise in protecting neural tissues from oxidative stress, which could be relevant for developing treatments for neurodegenerative diseases .

Analytical Applications

The compound's structure allows for its use as an analytical reagent in various chemical assays. Its ability to react with free radicals makes it suitable for studies involving oxidative stress and radical-mediated pathophysiological conditions .

Material Science Applications

In materials science, the unique structural features of this compound can be leveraged to develop new materials with specific properties:

Polymer Chemistry

The compound can serve as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices may improve the overall performance of materials used in various applications, including coatings and composites.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant activity of several compounds derived from similar structures to this compound. Using electron paramagnetic resonance (EPR) spectroscopy, researchers demonstrated that these compounds effectively scavenged hydroxyl radicals in vitro. The findings suggest that this compound could be further explored for its potential health benefits related to oxidative stress modulation .

Case Study 2: Neuroprotective Potential

In a separate investigation focused on neuroprotection, derivatives of benzodioxins were tested for their ability to protect neuronal cells from oxidative damage induced by toxic agents. The results indicated that certain derivatives could significantly reduce cell death and preserve mitochondrial function. This suggests a pathway for exploring this compound as a candidate for neuroprotective therapies .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Benzodioxinyl vs. Difluoromethoxyphenyl : The benzodioxin group in the target compound enhances aromaticity compared to the electron-withdrawing difluoromethoxy group in CAS 681432-08-4. The latter may exhibit higher metabolic stability due to fluorine’s resistance to oxidation .

- Methyl vs. Benzodioxinyl: The methyl-substituted analogue (CAS 42346-68-9) lacks aromaticity, resulting in reduced molecular weight (143.14 vs. 263.25) and likely lower solubility in nonpolar solvents .

Pharmacological Relevance

- The target compound’s carboxylic acid group enables salt formation, improving bioavailability, while the benzodioxin moiety may enhance binding to hydrophobic enzyme pockets .

- In contrast, N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine (CAS 1240579-05-8) features a basic guanidine group, making it suitable for targeting acidic residues in kinases or GPCRs .

Preparation Methods

Pyrrolidine Ring Construction

The pyrrolidine ring, a five-membered lactam, is typically synthesized via cyclization reactions involving amino acid derivatives or nitrogen-containing precursors. Common approaches include:

- Cyclization of amino acid derivatives: Starting from γ-amino acids or their esters, intramolecular cyclization under dehydrating conditions forms the 5-oxopyrrolidine ring.

- Nitrogen nucleophilic substitution: Using halo-substituted precursors to introduce nitrogen and form the ring via nucleophilic displacement.

- Oxidation to 5-oxo: After ring closure, selective oxidation methods are employed to install the ketone at the 5-position without affecting other sensitive groups.

Representative Synthetic Procedure (Based on Literature)

This method highlights the use of CDI as a coupling agent to activate the benzodioxin carboxylic acid, followed by reaction with an amino-functionalized pyrrolidine to form the target compound.

Alternative Synthetic Routes and Catalysts

- Use of TBTU and DIPEA: In some protocols, TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is used as a coupling reagent with DIPEA as a base in DMF solvent to facilitate amide bond formation efficiently.

- Cyclization prior to coupling: The pyrrolidine ring can be synthesized first by cyclization of appropriate amino acid derivatives, then coupled with the benzodioxin acid.

- Esterification and subsequent hydrolysis: In some cases, ester derivatives of the benzodioxin acid are prepared first, then converted to the acid form after coupling.

Reaction Optimization and Purification

- Reaction time and temperature: Typically room temperature reactions over 12-24 hours optimize yield while minimizing side reactions.

- Solvent choice: Polar aprotic solvents such as DMF and acetonitrile are preferred for solubility and reaction efficiency.

- Purification: Flash chromatography on silica gel using mixtures of ethyl acetate and methanol is commonly employed to isolate the pure product.

- Yields: Reported yields for coupling steps range around 60-65%, indicating moderate efficiency with room for optimization.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Pyrrolidine ring formation | Cyclization of amino acid derivatives under dehydrating conditions | Precursor synthesis step |

| Benzodioxin acid activation | CDI or TBTU, RT, 1-2 h | Forms reactive intermediate for coupling |

| Coupling reaction | Amino-pyrrolidine + activated acid, DMF or CH3CN, DIPEA, RT, 12-16 h | Amide bond formation |

| Purification | Flash chromatography (SiO2, EtOAc:MeOH 1:1) | Isolates pure compound |

| Yield | ~60-65% for coupling step | Moderate efficiency |

Research Findings on Preparation

- The use of carbonyldiimidazole (CDI) for activation of the benzodioxin carboxylic acid is well-documented to provide good coupling efficiency with amino-substituted pyrrolidines.

- Alternative coupling reagents like TBTU combined with DIPEA in DMF have been shown to facilitate amide bond formation under mild conditions, preserving sensitive functional groups.

- The pyrrolidine ring synthesis via amino acid cyclization is a robust method, allowing for structural modifications at various positions to tune biological activity.

- Reaction conditions such as solvent choice, temperature, and reaction time critically influence the purity and yield of the final compound.

Q & A

Q. What are the established synthetic routes for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid, and what are their mechanistic underpinnings?

The compound can be synthesized via enaminone intermediates, a method validated for related dihydrobenzodioxin derivatives. For example, refluxing 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one with dimethylformamide-dimethyl acetal (DMF-DMA) under solvent-free conditions generates enaminones, which can undergo cyclization or functionalization to yield the pyrrolidine-3-carboxylic acid scaffold . Alternative routes include Mo(CO)₆-mediated rearrangements of isoxazole precursors, as demonstrated for structurally analogous 4-oxo-1,4-dihydropyridine-3-carboxylates .

Q. How are the physicochemical properties of this compound characterized, and what experimental methods are used?

Key properties include:

Characterization employs NMR (¹H/¹³C), GC/MS for molecular ions, and elemental analysis .

Q. What safety precautions are required when handling this compound in laboratory settings?

The compound is classified as a Warning (GHS hazard code H302: harmful if swallowed). Key precautions include:

Q. How is the compound’s purity assessed, and what chromatographic methods are recommended?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. For derivatives, GC/MS with electron ionization (EI) at 70 eV provides fragmentation patterns for structural confirmation .

Q. What spectroscopic techniques are critical for confirming its structure?

- ¹H/¹³C NMR : Assigns proton environments (e.g., dihydrobenzodioxin aromatic protons at δ 6.7–7.1 ppm, pyrrolidone carbonyl at ~170 ppm) .

- FT-IR : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and NH/OH bands (~3300 cm⁻¹) .

Advanced Research Questions

Q. How does the compound’s conformation influence its reactivity or biological activity?

The dihydrobenzodioxin moiety imposes a planar aromatic system, while the pyrrolidine-3-carboxylic acid group introduces steric constraints. X-ray crystallography (using SHELX programs ) can resolve intramolecular hydrogen bonding between the carboxylic acid and the pyrrolidone oxygen, affecting solubility and interaction with biological targets .

Q. What computational strategies are used to predict its pharmacokinetic properties?

- Molecular docking : Evaluates binding affinity to enzymes (e.g., antihepatotoxic targets ).

- ADMET prediction : Uses pKa (4.44) to model ionization-dependent solubility and membrane permeability. Tools like SwissADME incorporate topological polar surface area (~90 Ų) to predict low blood-brain barrier penetration .

Q. How can structural modifications enhance its bioactivity?

Derivatization strategies include:

Q. What are the challenges in resolving crystallographic data for this compound?

Q. How do contradictory data on its boiling point (e.g., no data vs. 603.7°C) impact experimental design?

The absence of empirical boiling point data necessitates alternative purification methods:

- Vacuum sublimation : For thermally labile compounds.

- Preparative HPLC : To avoid decomposition at high temperatures .

Methodological Recommendations

- Synthetic optimization : Use microwave-assisted synthesis to reduce reaction times for enaminone intermediates .

- Crystallography : Pair SHELXD (structure solution) with Olex2 for graphical refinement .

- Toxicity screening : Leverage zebrafish models for rapid in vivo hepatotoxicity assessment, building on antihepatotoxic activity observed in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.